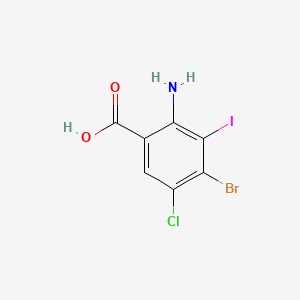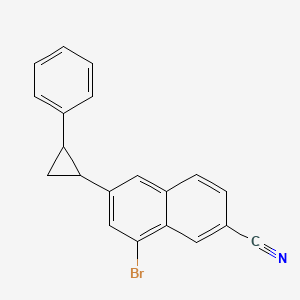
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated naphthalene derivative under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with different substituents .
Aplicaciones Científicas De Investigación
8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of advanced materials and as a component in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 8-Chloronaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
- Naphthalene-1,8-dicarbonitrile
Comparison: Compared to these similar compounds, 8-Bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile is unique due to the presence of the phenylcyclopropyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific research applications .
Propiedades
Número CAS |
823236-35-7 |
|---|---|
Fórmula molecular |
C20H14BrN |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
8-bromo-6-(2-phenylcyclopropyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C20H14BrN/c21-20-10-16(9-15-7-6-13(12-22)8-19(15)20)18-11-17(18)14-4-2-1-3-5-14/h1-10,17-18H,11H2 |
Clave InChI |
TXXQDEYYAICANS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C2=CC(=C3C=C(C=CC3=C2)C#N)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13930244.png)
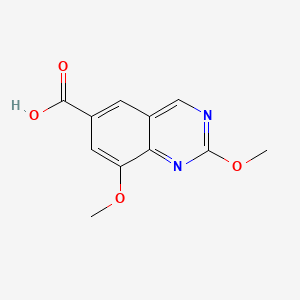
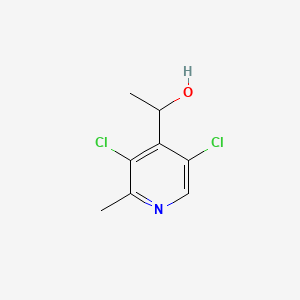
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
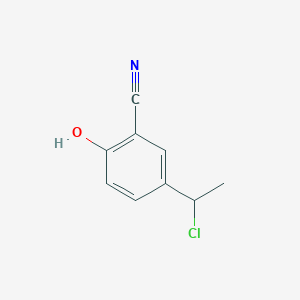
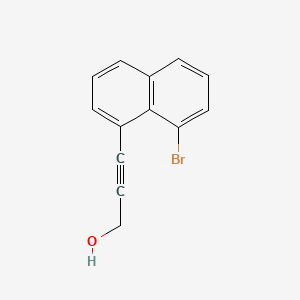

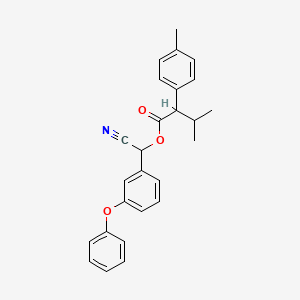

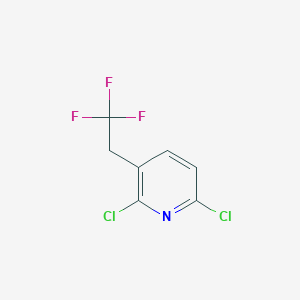
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)

